

# Literature Review of TPOP146: A Selective CBP/p300 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TPOP146   |           |
| Cat. No.:            | B15572498 | Get Quote |

A comprehensive review of publicly available research reveals that while **TPOP146** is identified as a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, there is a notable absence of published studies detailing its specific experimental findings, comparative performance, or detailed in-use protocols. This guide, therefore, provides a review based on the known characteristics of **TPOP146** and the broader class of selective CBP/p300 bromodomain inhibitors, offering insights into its potential mechanism of action, relevant signaling pathways, and standard experimental methodologies employed for this class of molecules.

## Introduction to TPOP146 and CBP/p300 Inhibition

**TPOP146** is a benzoxazepine-based small molecule that selectively targets the bromodomains of the homologous histone acetyltransferases (HATs), CBP and p300. These proteins are critical transcriptional co-activators that play a central role in regulating gene expression. The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues on histones and other proteins, a key step in the activation of gene transcription. By inhibiting this interaction, **TPOP146** is expected to modulate the expression of genes involved in various cellular processes, making it a valuable tool for research in areas such as oncology and inflammation.

Available data indicates that **TPOP146** exhibits significant selectivity for the CBP bromodomain over other bromodomains, such as BRD4.



## Quantitative Data on TPOP146 and Comparative Inhibitors

Specific quantitative performance data for **TPOP146** from peer-reviewed literature is not available. However, the supplier TargetMol provides the following dissociation constants (Kd):

| Compound | Target | Dissociation Constant (Kd) |
|----------|--------|----------------------------|
| TPOP146  | СВР    | 134 nM                     |
| TPOP146  | BRD4   | 5.02 μΜ                    |

This data highlights the selectivity of **TPOP146** for CBP over BRD4. For a comprehensive comparison, data for other well-characterized CBP/p300 bromodomain inhibitors are presented below from various research publications.

| Inhibitor | Target(s) | IC50 / Kd                                         | Cell-Based<br>Assay<br>Performance<br>(Example)                                     | Reference |
|-----------|-----------|---------------------------------------------------|-------------------------------------------------------------------------------------|-----------|
| CCS1477   | p300/CBP  | >200x more<br>potent for<br>p300/CBP than<br>BRD4 | Inhibits proliferation of BET inhibitor- resistant prostate cancer cells.           | [1]       |
| A-485     | p300/CBP  | IC50 = 4.5 nM<br>(p300)                           | Selectively inhibits proliferation in hematological and prostate cancer cell lines. | [2]       |
| GNE-049   | СВР       | -                                                 | Suppresses prostate cancer growth in vitro and in vivo.                             | [3]       |



## **Experimental Protocols**

Detailed experimental protocols for **TPOP146** are not published. Below are representative protocols for the in vitro evaluation of CBP/p300 bromodomain inhibitors.

## **Thermal Shift Assay (TSA)**

This assay is used to determine the binding of an inhibitor to its target protein by measuring the change in the protein's melting temperature.

#### Materials:

- Purified CBP or p300 bromodomain protein
- TPOP146 or other test compounds
- SYPRO Orange dye
- Real-time PCR instrument

#### Procedure:

- Prepare a solution of the bromodomain protein in a suitable buffer (e.g., 10 mM HEPES, pH 7.5, 150 mM NaCl).
- Add the test compound at various concentrations to the protein solution.
- Add SYPRO Orange dye to the mixture.
- Place the samples in a real-time PCR instrument.
- Increase the temperature incrementally from 25°C to 95°C and measure the fluorescence at each step.
- The melting temperature (Tm) is determined by the inflection point of the fluorescence curve.
   An increase in Tm in the presence of the compound indicates binding.

## **Cell-Based Proliferation Assay**



This assay assesses the effect of an inhibitor on the growth of cancer cell lines.

#### Materials:

- Cancer cell line of interest (e.g., prostate or hematological cancer cells)
- Cell culture medium and supplements
- TPOP146 or other test compounds
- Cell viability reagent (e.g., CellTiter-Glo®)
- 96-well plates

#### Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of the test compound.
- Incubate the cells for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the luminescence or absorbance using a plate reader.
- Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

## **Signaling Pathways and Mechanisms of Action**

Inhibition of the CBP/p300 bromodomain by molecules like **TPOP146** is expected to disrupt the transcriptional programs of key oncogenic drivers. The binding of CBP/p300 to acetylated histones is a critical step for the assembly of the transcriptional machinery at the promoters and enhancers of target genes.





#### General Signaling Pathway of CBP/p300 Bromodomain Inhibition

Click to download full resolution via product page

Caption: Inhibition of CBP/p300 bromodomain by TPOP146.



By competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomain, **TPOP146** prevents the recruitment of these co-activators to chromatin. This leads to the downregulation of target genes, such as the androgen receptor (AR) in prostate cancer and MYC in various hematological malignancies, ultimately inhibiting tumor cell growth.

## **Experimental Workflow**

The following diagram illustrates a typical workflow for the preclinical evaluation of a selective CBP/p300 bromodomain inhibitor like **TPOP146**.



#### Preclinical Evaluation Workflow for a CBP/p300 Inhibitor



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 2. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Literature Review of TPOP146: A Selective CBP/p300 Bromodomain Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572498#literature-review-of-tpop146-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com